Cepham
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C6H9NOS/c8-5-4-6-7(5)2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |
InChI Key |
QHTOIDKCEPKVCM-ZCFIWIBFSA-N |
SMILES |
C1CN2C(CC2=O)SC1 |
Isomeric SMILES |
C1CN2[C@@H](CC2=O)SC1 |
Canonical SMILES |
C1CN2C(CC2=O)SC1 |
Origin of Product |
United States |
Historical Context of the Cepham Nucleus
Discovery and Early Structural Elucidation of Cepham-Related Compounds
The journey to understanding the this compound nucleus began with the discovery of cephalosporins. In 1945, Giuseppe Brotzu, a professor at the University of Cagliari, identified a mold, Cephalosporium acremonium, from a sewage outfall. nih.gov He observed that this mold produced substances with antibacterial properties. nih.gov This initial discovery paved the way for extensive research into the chemical entities responsible for this activity.
Subsequent work by researchers in Oxford led to the isolation of a key compound from these mold cultures, named cephalosporin (B10832234) C. nih.gov It was found to be a hydrophilic substance with a characteristic absorption spectrum and, importantly, was resistant to penicillinase, an enzyme that inactivates penicillin. nih.gov The molecular formula for cephalosporin C was first published in 1955. nih.gov
A significant breakthrough in understanding the structure of cephalosporin C, and by extension the this compound nucleus, occurred in 1961 with the elucidation of its constitution. nih.gov This was later confirmed by X-ray analysis. nih.gov The structure revealed a bicyclic system composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, which is the defining feature of the this compound scaffold. wikipedia.orgnih.gov This discovery was crucial as it distinguished it from the penicillin structure, which features a β-lactam ring fused to a five-membered thiazolidine (B150603) ring.
A pivotal intermediate for the synthesis of numerous semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA), which is derived from the natural cephalosporin C by the removal of its 7-amino adipoyl side chain. researchgate.net
Evolution of Chemical Understanding of the this compound Scaffold
The initial discovery and structural elucidation of cephalosporin C opened the door to a deeper chemical understanding and manipulation of the underlying this compound scaffold. A "scaffold" in medicinal chemistry refers to the core structure of a molecule, which serves as a framework for modifications to develop new compounds with desired properties. nih.govresearchgate.net
The chemical understanding of the this compound scaffold evolved significantly with the development of synthetic methods to modify it. The total synthesis of cephalosporin C was a landmark achievement that demonstrated the feasibility of constructing this complex molecule from simpler starting materials. jetir.org This work provided a deeper understanding of the reactivity and stereochemistry of the this compound ring system.
Further research focused on the relationship between the structure of the this compound scaffold and its antibacterial activity. It was understood that the strained β-lactam ring is crucial for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. researchgate.net The development of semi-synthetic cephalosporins, by modifying the side chains attached to the this compound nucleus (specifically at the C-7 and C-3 positions), allowed for the creation of antibiotics with improved properties, such as a broader spectrum of activity and increased stability against β-lactamase enzymes. researchgate.net For instance, the enzymatic synthesis of cefaclor (B193732) involves the reaction of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) with D-phenylglycine methyl ester. acs.org
The concept of "scaffold hopping," where the core structure of a known active compound is replaced by a novel one to find new chemotypes, has also been applied in the broader context of drug discovery, although the this compound scaffold itself has remained a mainstay of β-lactam antibiotics. nih.gov The enduring importance of the this compound scaffold is a testament to its unique chemical properties that confer potent antibacterial activity.
Data Tables
Table 1: Key Milestones in the History of the this compound Nucleus
| Year | Milestone | Significance |
| 1945 | Discovery of Cephalosporium acremonium by Giuseppe Brotzu nih.gov | Identified the source of cephalosporin antibiotics. |
| 1953 | Isolation of Penicillin N from Cephalosporium species nih.gov | Revealed the presence of multiple β-lactam compounds. |
| 1955 | Publication of the molecular formula of Cephalosporin C nih.gov | First step in determining the chemical structure. |
| 1961 | Elucidation of the constitution of Cephalosporin C nih.gov | Revealed the novel this compound bicyclic ring structure. |
Chemical Synthesis of the Cepham Nucleus and Analogues
Strategies for the Total Synthesis of the Cepham Ring System
The total synthesis of the this compound ring system is a complex undertaking that has been famously achieved through various innovative strategies. These routes are crucial not only for producing the natural compounds but also for creating novel analogues with modified properties.
The first total synthesis of a cephalosporin (B10832234), specifically Cephalosporin C, was a landmark achievement reported by R.B. Woodward in 1966. jetir.org This classic synthesis provided a foundational example for natural product synthesis. The strategy commenced with the chiral amino acid L-cysteine, which established the stereochemistry for subsequent steps. The β-lactam ring, a critical feature of the this compound nucleus, was constructed early in the synthetic sequence. jetir.org
Key transformations in Woodward's synthesis include:
Protection: The nitrogen, carboxylic acid, and sulfur functional groups of L-cysteine were protected to prevent unwanted side reactions. jetir.org
Cyclization: The initial protected intermediate was treated with diazomethane (B1218177) to afford a cyclic intermediate. jetir.org
Functional Group Interconversion: A series of reactions including introduction of a hydrazine (B178648) group, oxidation, and mesylation were performed to set up the molecule for the key ring-forming step. jetir.org
β-Lactam Formation: An amino ester intermediate underwent cyclization to form the crucial β-lactam ring. jetir.org
Another significant transformation in cephalosporin chemistry is the Morin rearrangement . This acid-catalyzed thermal reaction converts a penicillin sulfoxide (B87167) into a cephem (cephalosporin) structure. rsc.org This reaction is considered one of the most important chemical reactions for human health as it provides a pathway from the more abundant penicillin scaffold to the cephalosporin core. rsc.org
Other methodologies for constructing the fused β-lactam heterocyclic system include the photolysis of a diazo-compound, which generates a transient carbene intermediate that undergoes a stereoselective intramolecular insertion. rsc.org Additionally, base-induced and oxidative cyclization of hydrazinothioazetidinones have been developed as novel routes to the cephem ring system. rsc.org
Maintaining precise stereochemical control is mandatory during the synthesis of this compound-based compounds, as the biological activity is highly dependent on the correct three-dimensional arrangement of atoms. unipv.it Regulatory authorities impose strict controls on the stereochemistry of pharmaceutical drugs. unipv.it
In synthetic strategies, several factors influence the stereochemical outcome:
Chiral Starting Materials: The use of chiral precursors, such as L-cysteine in Woodward's synthesis, is a common strategy to introduce stereocenters that guide the stereochemistry of subsequent reactions. jetir.org
Stereoselective Reactions: The development and application of reactions that selectively form one stereoisomer over others are crucial. numberanalytics.comfiveable.me This can be influenced by the choice of reagents, catalysts, and reaction conditions. fiveable.me For instance, the stability of the final compound can be dramatically affected by its stereochemistry; L-isomers at the C-7 side chain are reported to be 30-40 times more stable against certain enzymes (β-lactamases) than their D-isomer counterparts. jetir.org
Substrate-Controlled Diastereoselection: The existing stereocenters in an intermediate can direct the formation of new stereocenters. The inherent steric and electronic properties of the molecule guide incoming reagents to a specific face, thus controlling the stereochemical outcome of the transformation.
Semi-Synthetic Approaches to this compound Derivatives
While total synthesis is academically important and allows for the creation of novel structures, the majority of commercially produced cephalosporins are made via semi-synthetic methods. nih.gov These approaches start with a naturally produced cephalosporin, most commonly Cephalosporin C, which is then chemically modified. acs.org
The cornerstone of semi-synthetic cephalosporin production is the generation of key intermediates. The side chain of Cephalosporin C is first removed to produce 7-aminocephalosporanic acid (7-ACA) . jetir.orgacs.org This nucleus, along with its derivatives like 7-aminodeacetoxycephalosporanic acid (7-ADCA) and 7-amino-3-chlorocephalosporanic acid (7-ACCA) , serves as a versatile platform for creating a vast array of semi-synthetic cephalosporins. jetir.org
The synthesis of the antibiotic ceftolozane (B606591) provides a specific example of this approach. It involves the coupling of a 7-aminocephem derivative with a thiadiazolyl-oximinoacetic acid derivative to form the final amide product. google.com
| Precursor | Description |
| 7-ACA | 7-aminocephalosporanic acid, the primary nucleus derived from Cephalosporin C. |
| 7-ADCA | 7-aminodeacetoxycephalosporanic acid, a derivative of 7-ACA lacking the acetoxy group at C-3. |
| 7-ACCA | 7-amino-3-chlorocephalosporanic acid, a derivative with a chlorine atom at the C-3 methyl position. |
Enzymatic methods have become increasingly important in the semi-synthesis of this compound derivatives, offering several advantages over traditional chemical processes. acs.org These biocatalytic routes often proceed under milder conditions, exhibit high specificity, and avoid the use of toxic reagents and solvents. acs.org
Key enzymes and their roles include:
Acylases: Immobilized acylases, such as Penicillin G acylase (PGA) from Escherichia coli and acylase from Arthrobacter viscosus, are widely used. nih.govnih.gov They catalyze both the deacylation of Cephalosporin C to 7-ACA and the subsequent N-acylation of the cephem nucleus with new side chains. acs.orgnih.gov The substrate specificity of these enzymes often makes the protection of other reactive groups unnecessary. acs.org
D-amino acid oxidase and Glutaryl acylase: In some processes, these enzymes are used in tandem. The D-amino acid oxidase catalyzes the oxidative deamination of the Cephalosporin C side chain, which is then hydrolyzed by glutaryl acylase to yield 7-ACA. acs.org
Cephalosporin-acid synthetase (CASA): This enzyme is specific for the synthesis of cephalosporin acids like cefazolin (B47455). researchgate.net
These enzymatic syntheses can be performed as one-pot, multi-step reactions, significantly improving efficiency. acs.org For instance, a chemoenzymatic synthesis of cefazolin from Cephalosporin C involves three consecutive biotransformations in a fully aqueous medium, achieving high yields in short reaction times. acs.org
Advanced Synthetic Methodologies for this compound Scaffold Elaboration
Modern synthetic organic chemistry offers a sophisticated toolbox for the elaboration and modification of the this compound scaffold, enabling the creation of novel analogues with tailored properties.
One of the most powerful techniques is metal-catalyzed cross-coupling . Reactions like the Stille coupling, which uses palladium catalysts, have been successfully employed to form new carbon-carbon bonds directly at the C-3 position of the cephem ring. nih.gov This allows for the introduction of various aliphatic and other functional groups. Initially, the cephalosporin was used as the electrophile (as a triflate or mesylate), but later methods developed the use of a cephalosporin stannane (B1208499) as the organometallic coupling partner. nih.gov These methods represent a significant advance over older techniques like the Wittig reaction for C-3 functionalization. nih.gov
Flow chemistry is another advanced methodology with significant potential. By performing reactions in a continuous flow system rather than a traditional batch reactor, chemists can achieve better control over reaction parameters, improve safety, and enhance efficiency. numberanalytics.com
Organocatalysis , the use of small organic molecules as catalysts, offers a complementary approach to metal-catalysis. numberanalytics.com These methods can provide high yields and selectivities under mild conditions for a variety of transformations that could be applied to the modification of the this compound scaffold.
Furthermore, advanced strategies are being explored to build bioactive elements directly into synthetic scaffolds. nih.gov This includes techniques like 3D/bioprinting of growth factors or other biological components and using microfabrication methods to modify the scaffold architecture, aiming to create more effective and targeted therapeutic agents. nih.gov
Novel Coupling Reactions and Functionalizations
The functionalization of the this compound nucleus, particularly at the C3 and C7 positions, is a key strategy for modulating the biological activity of cephalosporin analogues. uzh.chontosight.ai Researchers have explored various novel coupling reactions to introduce diverse substituents at these positions.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation at the C3 position of the this compound core. researchgate.netrsc.org The Suzuki-Miyaura coupling, for instance, has been successfully employed for the C3 functionalization of the cephalosporin triflate, demonstrating good functional-group tolerance. rsc.org This method offers a safer alternative to Stille coupling reactions, which utilize toxic tin-based reagents. rsc.org The Stille coupling has also been used to decorate the C3 position and synthesize key intermediates for certain cephalosporin antibiotics. nih.gov
Another significant advancement is the use of the Wittig reaction to introduce 3-(substituted-propenyl) groups. researchgate.net This reaction, involving 3-phosphoniomethyl cephems derived from 3-chloromethyl derivatives, predominantly yields the cis isomer. researchgate.net
Organocuprate chemistry provides an efficient route for the synthesis of 3-substituted cephalosporins. researchgate.net 3-Trifloxycephems readily undergo addition-elimination reactions with various organocuprates, allowing for the introduction of alkyl, cycloalkyl, aryl, alkenyl, and allyl substituents at the C(3) position. researchgate.net A notable advantage of this method is the avoidance of Δ³/Δ² isomerization, a common issue in cephalosporin chemistry. researchgate.net
The "acid chloride-imine" method has been investigated for the total synthesis of aza analogs of this compound, where the sulfur atom is replaced by a nitrogen atom. acs.org This approach involves the reaction of N-acylated 1,4,5,6-tetrahydropyrimidines with different acid chlorides in the presence of triethylamine. acs.org
Functionalization at the C7 position often involves the acylation of the 7-amino group. nih.gov For example, O-substituted derivatives of the oxymino moiety have been prepared by the 7-N-acylation of the 7-amino cephem with corresponding O-substituted side chain acids. nih.gov
Here is an interactive data table summarizing some novel coupling reactions for this compound functionalization:
Interactive Data Table: Novel Coupling Reactions for this compound Functionalization| Coupling Reaction | Position | Reagents/Catalysts | Introduced Substituents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C3 | Palladium acetate (B1210297), Triphenylphosphine, Potassium carbonate | Various aryl and vinyl groups | rsc.org |
| Stille Coupling | C3 | Organotin reagents, Palladium catalyst | Alkenyl groups | nih.gov |
| Wittig Reaction | C3 | 3-Phosphoniomethyl cephems, Aldehydes/Ketones | Substituted-propenyl groups | researchgate.net |
| Organocuprate Addition | C3 | Organocuprates, 3-Trifloxycephems | Alkyl, Cycloalkyl, Aryl, Alkenyl, Allyl | researchgate.net |
| Acid Chloride-Imine Cycloaddition | N/A (Aza-analogs) | N-acylated tetrahydropyrimidines, Acid chlorides, Triethylamine | Forms the β-lactam ring in aza-cephams | acs.org |
Challenges in Selective Chemical Modifications
Despite the advancements in synthetic methodologies, several challenges remain in the selective chemical modification of the this compound nucleus.
One of the primary challenges is achieving site-selectivity, particularly when multiple reactive sites are present. researchgate.net The modification of native proteins, for example, is fraught with selectivity issues. researchgate.net While chemoselective strategies for modifying specific amino acid residues are plentiful, site-selective methods are less common. researchgate.net
In the context of the this compound nucleus, preventing undesired isomerization is a significant hurdle. For instance, the Δ³/Δ² isomerization is a frequently encountered problem in cephalosporin chemistry. researchgate.net While some methods, like the use of organocuprates, can avoid this issue, it remains a concern in many synthetic routes. researchgate.net
The chemical instability of certain derivatives poses another challenge. rsc.org For example, during the Suzuki-Miyaura coupling for C3 functionalization, some products, such as those derived from 4-aminophenylboronic acid, have been found to be chemically unstable. rsc.org This instability can result from hyperconjugation between the nitrogen lone pair of an aniline (B41778) and the double bond of the cephalosporin, which weakens the condensed ring nuclei. rsc.org
Furthermore, the synthesis of complex cephalosporin analogues can be an arduous task, often requiring multi-step synthetic schemes with protection and deprotection steps. jetir.org For instance, the synthesis of the Cephalosporin C nucleus from L-cysteine involves numerous steps, including protection of functional groups, cyclization, and stereochemical control. jetir.org
The development of reversible chemical modification techniques is also an area of ongoing research. nih.gov Most current methods rely on the installation of permanent tags, and there has been slower progress in developing reversible labeling with small organic probes and bioorthogonal transformations. nih.gov
Here is an interactive data table summarizing key challenges in selective this compound modification:
Interactive Data Table: Challenges in Selective this compound Modification| Challenge | Description | Example | Reference |
|---|---|---|---|
| Site-Selectivity | Difficulty in modifying a specific site in the presence of other reactive functional groups. | Modifying the C3 position without affecting the C7 position or other parts of the molecule. | researchgate.net |
| Isomerization | Unwanted conversion of the Δ³ double bond to the Δ² position, which is often less active. | Δ³/Δ² isomerization is a common side reaction in many cephalosporin syntheses. | researchgate.net |
| Chemical Instability | The desired modified compound may be unstable under the reaction or purification conditions. | Instability of certain C3-functionalized cephalosporins synthesized via Suzuki-Miyaura coupling. | rsc.org |
| Complex Synthetic Routes | Multi-step syntheses with protection/deprotection steps can be inefficient and lead to lower overall yields. | The total synthesis of Cephalosporin C from L-cysteine. | jetir.org |
| Reversible Modification | Developing methods to reversibly attach and detach functional groups is still a significant challenge. | The slow development of reversible chemical labeling for complex biomolecules. | nih.gov |
Structural Modifications and Derivative Chemistry of the Cepham Scaffold
Chemical Derivatization at C3 and C7 Positions of the Cepham Nucleus
The introduction of various substituents at the C3 and C7 positions of the this compound nucleus is a key strategy in the development of new cephalosporin (B10832234) derivatives. The nature of these substituents significantly influences the compound's chemical and biological characteristics.
The incorporation of heterocyclic moieties, particularly at the C3 position, has been a fruitful area of research. These modifications can enhance the chemical properties of the resulting cephalosporin derivatives.
Quaternary Ammonium (B1175870) Groups: Cephalosporins bearing quaternary ammonium groups at the C3 position often exhibit a broader antibacterial spectrum and increased activity. researchgate.net Delocalization of the positive charge within the azolium ring of these moieties is thought to contribute to this enhancement. researchgate.net For instance, cephalosporins with an (imidazo[1,2-a]pyridinium-1-yl)methyl moiety at the C3 position have demonstrated potent activity. researchgate.net
Heterocyclic Catechols: The synthesis of cephalosporins with heterocyclic catechols in the C3 side chain has been explored. nih.gov Derivatives with a 3-[(E)-3-heterocyclic catechol-substituted 1-propen-1-yl] structure have shown significant in vivo efficacy. nih.gov
Pyridinium (B92312) Substituents: The incorporation of a pyridinium moiety at the C3'-position can introduce zwitterionic properties to the cephalosporin. biorxiv.org This is a common feature in several clinically used first and third-generation cephalosporins. biorxiv.org
Five-Membered Heterocycles: Five-membered heterocycles, containing one to four heteroatoms (nitrogen, oxygen, or sulfur), are important structural components in many antibacterial agents and are used to optimize potency and selectivity. nih.gov
Modifications to the acyl side chain at the C7 position and the substituent at the C3 position have profound effects on the chemical behavior of this compound derivatives.
The nature of the substituent at the C7 position of the this compound system can modulate its resistance to β-lactamase activity, while the leaving group at the C3 position can influence its antimicrobial activity. researchgate.net The modification of the this compound nucleus can lead to compounds with enhanced stability and pharmacokinetics. ontosight.ai
This compound Isomers and Related Structural Variants
The this compound core can exist in different isomeric forms, and related bicyclic structures have been synthesized to explore novel chemical properties.
The position of the double bond in the dihydrothiazine ring of the this compound nucleus is critical. The Δ³-isomer is the biologically active form, while the Δ²-isomer is generally inactive. The isomerization from the Δ³ to the Δ² form can occur under basic conditions and is a key factor in the degradation of cephalosporin esters. researchgate.net The degradation of Δ³-cephalosporin esters often proceeds through this isomerization to the Δ²-ester, which is then hydrolyzed. researchgate.net The substituent at the C3 position influences the electronic structure of the conjugated system and, consequently, the ease of isomerization. researchgate.net
The transformation of a Δ²-cephem to a Δ³-cephem can be achieved through an oxidation-reduction process at the sulfur atom. nih.gov This highlights a method for controlling the isomeric state, which is crucial for maintaining the desired chemical properties.
Carbacephems: In carbacephems, the sulfur atom of the cephem nucleus is replaced by a methylene (B1212753) group. This substitution can lead to compounds with remarkably high chemical stability. jst.go.jp For example, carbacefaclor, the carbacephem analog of cefaclor (B193732), exhibits greater stability. jst.go.jp The synthesis of the 3-chloro-1-carbacephem (B1209836) nucleus has been achieved from a 3H-1-carbacephem compound. jst.go.jp Various synthetic routes for constructing the carbacephem framework have been developed, including those starting from trans-oxazoline. koreascience.kr
Oxacephems: Oxacephems are analogs where the sulfur atom is replaced by an oxygen atom. This modification can lead to a significant increase in antibacterial activity, particularly against gram-negative bacteria. nih.gov Latamoxef and flomoxef (B131810) are examples of oxacephem antibiotics. google.com The synthesis of 1-oxacephem derivatives has been a subject of considerable research, with methods developed for the stereocontrolled synthesis of 3-substituted methyl 7α-methoxy-1-oxacephems. google.com The introduction of a 2β-methyl group into the 1-oxacephem nucleus has been shown to increase stability against β-lactamases. doi.org
Stereochemical Aspects of this compound Derivatives in Chemical Research
The stereochemistry of the this compound nucleus and its derivatives is a critical determinant of their chemical and biological properties. The "natural" absolute configuration of the two stereogenic centers in cephalosporins is essential for their activity. rsc.org
Research has focused on the synthesis of antipodal forms of cephem derivatives, effectively converting a cephalosporin with the natural configuration into its enantiomer. rsc.org This allows for the exploration of how stereochemistry influences molecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the structure and stereochemistry of isomeric penam (B1241934) and this compound derivatives. acs.org For 1-oxathis compound derivatives, the stereochemistry of the C3 substituent can be determined using the nuclear Overhauser effect (NOE) and long-range spin-spin coupling in ¹H NMR spectroscopy. clockss.org A "benzhydryl shift rule" has also been established as a practical method for determining the C3 configuration based on differences in the ¹H chemical shifts between methyl and benzhydryl esters. clockss.org
Chemical Reactivity and Degradation Pathways of the Cepham Nucleus
Hydrolytic Stability of the β-Lactam Ring in Cepham Structures
The β-lactam ring in this compound structures is susceptible to hydrolysis, a primary degradation pathway. This hydrolysis involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the β-lactam amide bond, leading to ring opening. The resulting products are typically microbiologically inactive. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Cephalosporins, which contain the this compound nucleus, tend to be more resistant to degradation compared to penams (containing a five-membered thiazolidine (B150603) ring fused to the β-lactam) or carbapenems (containing a five-membered pyrroline (B1223166) ring with a carbon at position 1 and unsaturation between C2 and C3). nih.gov The fusion of the six-membered dihydrothiazine ring in cephams, as opposed to the five-membered ring in penams, influences the strain on the β-lactam ring and thus its susceptibility to hydrolysis. nih.govuomus.edu.iq
Studies on specific cephalosporins, such as cefuroxime (B34974), demonstrate their instability under hydrolytic conditions, particularly in alkaline and acidic environments. wjpr.netwisdomlib.org For example, cefuroxime undergoes significant hydrolytic degradation in 0.1N sodium hydroxide and 0.1N hydrochloric acid solutions. wjpr.net
Chemical Degradation Mechanisms of the this compound Nucleus
Beyond simple hydrolysis, the this compound nucleus can undergo several other chemical degradation pathways, leading to a variety of degradation products. These mechanisms often involve complex rearrangements and transformations of the bicyclic system.
Ring Contraction Reactions
Ring contraction of the this compound nucleus can occur, leading to the formation of five-membered ring structures, such as thiazole (B1198619) derivatives or penam (B1241934) derivatives. One proposed mechanism for ring contraction involves the formation of an episulfonium ion intermediate after β-lactam ring opening. researchgate.net This intermediate can then undergo rearrangement to form a five-membered ring. For instance, the degradation of cefaclor (B193732) in aqueous medium has been shown to involve ring contraction from the six-membered cephem ring to a five-membered ring, yielding a piperazine-2,5-dione product, likely via an episulfonium ion intermediate. researchgate.netnih.gov The loss of the chlorine atom from the 3-chloro-3-cephem position is a common event following β-lactam ring opening in such reactions. researchgate.net
The conversion of this compound derivatives to penam derivatives via ring contraction has also been explored synthetically. google.com This process can involve the conversion of a six-membered this compound moiety into a five-membered penam derivative, often with specific stereochemical outcomes. google.com
Oxidative Degradation Pathways
Oxidative degradation is another significant pathway for this compound compounds. This can involve attack by oxidizing agents on various parts of the molecule, including the sulfur atom in the dihydrothiazine ring or carbon atoms within the bicyclic system. For example, cefuroxime is known to undergo oxidative degradation, as demonstrated in studies using hydrogen peroxide solutions. wjpr.netwisdomlib.orgresearchgate.net
Oxidative rearrangements can also occur. While some oxidative rearrangements are involved in the biosynthesis of cephalosporins from penicillins, chemical oxidation can lead to different outcomes. rsc.orgwordalchemytranslation.com For instance, an oxidative rearrangement of cephem dioxides has been reported, leading to allylic alcohol products in the presence of a palladium/carbon catalyst. wordalchemytranslation.com
Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group and release of carbon dioxide, can occur in this compound structures that possess a carboxylic acid function, typically at the C4 position. This reaction can be influenced by the chemical environment and the presence of specific substituents. For Δ2-cephem-4,4-dicarboxylic acids, deprotection of esters by alkaline hydrolysis or hydrogenolysis can lead to rapid decarboxylation. researchgate.net The ease of decarboxylation can be influenced by substituents and examined through computational methods. researchgate.net
Decarboxylation is a general chemical reaction that removes a carboxyl group and releases CO2. quora.com While not exclusive to cephams, the presence of the carboxylic acid at C4 makes this a potential degradation route.
Intramolecular Chemical Rearrangements
Intramolecular rearrangements, where a molecule undergoes a reorganization of its atoms, can also contribute to the degradation of this compound structures. These rearrangements can be triggered by various factors, including pH and the presence of specific functional groups.
One type of intramolecular rearrangement involves the attack of a side-chain functional group on the β-lactam carbonyl. For example, in cephalosporins with an amino group in the C7 side chain, intramolecular aminolysis can occur, leading to the formation of diketopiperazine-type compounds and cleavage of the β-lactam ring. researchgate.netresearchgate.net This mechanism has been observed in the degradation of cefaclor and cefadroxil (B1668780) in aqueous solutions. researchgate.netresearchgate.net
Other intramolecular rearrangements can involve the dihydrothiazine ring or the connections between the rings. The Morin rearrangement, involved in the biosynthesis of cephalosporins from penicillin sulfoxides, is a notable example of an oxidative rearrangement that transforms a five-membered ring system into the six-membered this compound ring. rsc.orgccspublishing.org.cnacs.org While this is a synthetic/biosynthetic process, related intramolecular rearrangements can occur during degradation under certain conditions. The interconversion between penam and this compound systems can involve a thiiranium ion intermediate. researchgate.net
Influence of Substituents on this compound Reactivity and Stability
The chemical reactivity and stability of the this compound nucleus are significantly influenced by the nature and position of substituents on the bicyclic ring system. Modifications at the C3 and C7 positions are particularly important and widely explored in the development of cephalosporin (B10832234) antibiotics.
Substituents at the C3 position can affect the polarity of the C3-C4 double bond, which in turn influences the rate of β-lactam ring opening, particularly under alkaline hydrolysis conditions. researchgate.netnih.gov Electron-attracting or good leaving groups at the 3'-position of cephalosporins are often associated with good antibacterial activity, implying an increased reactivity of the β-lactam ring. koreascience.kr For instance, the chlorine substituent in 7-amino-3-chloro-3-cephem-4-carboxylic acid enhances the electrophilicity at the β-lactam ring.
The nature of the C7 side chain generally has a less pronounced effect on the intrinsic reactivity of the β-lactam ring compared to C3 substituents. researchgate.netnih.gov However, if the C7 substituent contains a nucleophilic group, such as an amino group, intramolecular reactions can occur, significantly increasing the degradation rate through intramolecular aminolysis of the β-lactam. researchgate.netnih.gov
Substituents can also influence stability against enzymatic degradation by β-lactamases. For example, a 7-alpha-methoxy group has been shown to increase resistance to enzymatic hydrolysis in certain cephalosporins. asm.org The choice of substituents at the 3-position impacts synthesis efficiency, environmental considerations, and antibiotic efficacy.
The following table summarizes some of the degradation pathways and influencing factors:
| Degradation Pathway | Key Characteristics | Influencing Factors |
| Hydrolytic Stability | Nucleophilic attack on β-lactam carbonyl, ring opening. | pH, temperature, catalysts, ring strain (fusion) |
| Ring Contraction | Transformation to five-membered rings (e.g., thiazoles, penams). | Formation of intermediates (e.g., episulfonium ions). |
| Oxidative Degradation | Attack by oxidizing agents, can involve sulfur or carbon atoms. | Presence of oxidizing agents. |
| Decarboxylation | Removal of C4 carboxyl group, release of CO2. | Chemical environment, substituents at C4. |
| Intramolecular Rearrangements | Internal molecular reorganization, e.g., intramolecular aminolysis by side chain. | Presence of reactive functional groups, pH, temperature. |
Mechanistic Chemical Studies of Cepham Interactions
Chemical Mechanisms of β-Lactam Ring Cleavage by Enzymes (e.g., β-Lactamases)
Bacterial resistance to β-lactam antibiotics, including those based on the cepham structure, is often mediated by β-lactamase enzymes. These enzymes catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The mechanism of this cleavage differs between the two major classes of β-lactamases: serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs). mdpi.comnih.govipp.ptwikipedia.orgnih.govnih.govmedcraveonline.com
SBLs, belonging to Ambler classes A, C, and D, utilize an active-site serine residue as a nucleophile to attack the carbonyl carbon of the β-lactam ring. mdpi.comnih.govnih.gov This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. nih.gov This intermediate then collapses, with the cleavage of the C-N bond of the β-lactam ring and the formation of a covalent acyl-enzyme complex. nih.gov Deacylation, involving the attack of an activated water molecule, regenerates the free enzyme and releases the hydrolyzed, inactive β-lactam product. nih.gov
In contrast, MBLs (Ambler class B) are zinc-dependent enzymes that catalyze β-lactam hydrolysis through a non-covalent mechanism. mdpi.comnih.govnih.gov MBLs typically employ one or two zinc ions in their active site to activate a water molecule or hydroxide (B78521) ion, which then acts as the nucleophile to attack the β-lactam carbonyl. mdpi.comnih.gov This direct attack leads to the cleavage of the β-lactam C-N bond without the formation of a stable covalent acyl-enzyme intermediate. mdpi.comnih.gov Instead, anionic intermediates are often formed and stabilized within the active site. mdpi.comresearchgate.net
Elucidation of Hydrolysis Products and Intermediates
The enzymatic hydrolysis of this compound-containing compounds by β-lactamases yields ring-opened products. For serine β-lactamases, the initial product released from the acyl-enzyme complex is the hydrolyzed β-lactam. In the case of cephalosporins, this product can undergo further reactions depending on the substituents at the C3 position and the environmental conditions like pH. psu.edu
Studies on the hydrolysis of cephalosporins by MBLs have indicated the formation of anionic intermediates. mdpi.comresearchgate.net Furthermore, cephem-derived imine products have been identified as stable endpoints in MBL-catalyzed hydrolysis. nih.govresearchgate.netresearchgate.net The cephalosporoate intermediate has also been observed as an enzymatic hydrolysis product of certain cephalosporins, which can subsequently undergo tautomerization of the double bond in the dihydrothiazine ring. psu.edu The specific intermediates and products formed can influence subsequent interactions with the enzyme or other molecules.
Stereoselective Chemical Binding of Hydrolyzed this compound Species
Following the enzymatic cleavage of the β-lactam ring, the resulting hydrolyzed this compound species can still interact with the β-lactamase active site. Crystallographic studies have provided insights into the binding of these hydrolysis products, particularly with metallo-β-lactamases. nih.govresearchgate.netresearchgate.net
Research on the L1 metallo-β-lactamase has shown stereoselective binding of cephem-derived imine products. These products are bound with (3R)-stereochemistry and retain their 3' leaving groups. nih.govresearchgate.netresearchgate.net This stereoselective binding suggests specific interactions between the hydrolyzed this compound structure and residues within the enzyme's active site, including hydrogen bonding and interactions with conserved hydrophobic pockets. nih.govresearchgate.net The preferential formation of complexes with species protonated on specific faces highlights the role of stereochemistry in the interaction between hydrolyzed β-lactams and MBLs. nih.govresearchgate.net
Chemical Basis of Interaction with Molecular Targets (Non-Clinical Focus)
Beyond β-lactamases, the primary molecular targets of this compound-containing antibiotics are penicillin-binding proteins (PBPs). These bacterial enzymes are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. wikipedia.orgnih.govmedcraveonline.comnih.gov The interaction between cephams and PBPs is based on the structural mimicry of the D-Ala-D-Ala termini of peptidoglycan precursors by the β-lactam ring. nih.govnih.gov
The chemical basis of this interaction involves the nucleophilic attack of an active-site serine residue of the PBP on the carbonyl carbon of the β-lactam ring of the this compound compound. nih.govnih.gov This leads to the formation of a stable, covalent acyl-enzyme complex. nih.govnih.gov The stability of this covalent adduct is significantly higher than that formed during the natural transpeptidation reaction catalyzed by PBPs, effectively inhibiting the enzyme's activity and disrupting cell wall synthesis. nih.govnih.gov The formation of this stable complex is a key factor in the antibacterial efficacy of this compound-based antibiotics. nih.gov
While PBPs are the primary targets, research has also explored the potential for β-lactams, including those with modified structures, to interact with other bacterial enzymes important for resistance and virulence, particularly in a non-clinical context aimed at understanding chemical interactions beyond the typical antibacterial action. nih.govresearchgate.net These studies investigate how variations in the this compound core and its substituents can influence binding affinity and reactivity with alternative protein targets. nih.govresearchgate.net
Characterization of Transition States in this compound Chemical Reactions
Characterizing the transition states of chemical reactions involving this compound, particularly during enzymatic hydrolysis or interaction with molecular targets, is crucial for a complete understanding of their reaction mechanisms. A transition state is a high-energy, unstable molecular configuration that exists at the peak of the energy barrier between reactants and products (or intermediates) along a reaction coordinate. fiveable.mewikipedia.orglibretexts.org Transition states cannot be directly observed or isolated experimentally due to their fleeting nature. fiveable.melibretexts.orguni-giessen.de
Information about transition states is typically inferred from kinetic studies, theoretical calculations (such as quantum mechanics/molecular mechanics simulations), and analysis of reaction intermediates and products. fiveable.mewikipedia.orglibretexts.orguni-giessen.de For enzymatic reactions involving this compound, understanding the transition state provides insights into the energy profile of the reaction and the specific interactions that stabilize or destabilize the high-energy state.
In the context of β-lactam hydrolysis by SBLs, a tetrahedral intermediate is formed which is considered energetically close to the transition states leading to and from this intermediate. nih.govresearchgate.net For MBL-catalyzed hydrolysis, anionic intermediates are formed, and the transition state involves the attack of an activated water molecule on the β-lactam carbonyl. mdpi.comnih.govresearchgate.net The precise geometric and electronic structure of the transition state in these reactions dictates the reaction rate and efficiency. While direct experimental characterization of the transition state for this compound hydrolysis is challenging, computational methods and indirect experimental evidence from studies of intermediates contribute to building a picture of these crucial, high-energy species. fiveable.melibretexts.orguni-giessen.de
Computational and Theoretical Investigations of Cepham
Quantum Chemical Calculations on the Cepham Ring System
Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), have been extensively applied to study the this compound ring system. These calculations provide insights into the electronic distribution, relative stabilities of conformers, and the energetic landscape of reactions involving the β-lactam ring.
Analysis of Amide Resonance and Ring Strain Energies
A key aspect of the reactivity of β-lactam antibiotics, including those based on the this compound scaffold, is the interplay between amide resonance and ring strain in the four-membered β-lactam ring. Computational studies have focused on quantifying these effects. High-level ab initio methods have been used to investigate the thermochemistry of bicyclic lactams like cephams. These studies aim to estimate the magnitudes of amide resonance energy (ARE) and ring strain energy (RSE) in the β-lactam ring, quantities that are challenging to determine experimentally and distinguish from each other. acs.orgnih.gov Research indicates that in cephams, the ring strain destabilization effect is generally greater than the stabilization arising from amide resonance. acs.orgnih.gov The degree of amide resonance in bicyclic systems like penams and cephams can be influenced by the twist about the lactam C-N bond and pyramidalization at the nitrogen atom. nih.gov Computational results suggest that while some loss of amidicity occurs in these strained systems, it is not excessive, contributing to the stability of β-lactam antibiotics against side reactions during transport to their target enzymes. nih.gov
Molecular Orbital Theory Applications to this compound Reactivity
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and predicting the reactivity of molecules based on the characteristics of their molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comsolubilityofthings.comresearchgate.net Applications of MO theory to the this compound system contribute to understanding the electrophilic nature of the β-lactam carbonyl carbon, which is crucial for its reaction with nucleophiles, such as the active site serine residue of bacterial penicillin-binding proteins (PBPs) and β-lactamases. nih.govmdpi.com The energy and spatial distribution of the frontier molecular orbitals (HOMO and LUMO) of the this compound nucleus influence its susceptibility to nucleophilic attack and the subsequent ring opening, a key step in the mechanism of action and degradation of cephalosporins. numberanalytics.comsolubilityofthings.com
Molecular Dynamics Simulations of this compound Scaffolds and Chemical Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. scu.ac.ircresset-group.com Applied to this compound scaffolds and their interactions, MD simulations can provide insights into the conformational flexibility of the bicyclic system, its behavior in different environments (e.g., in solution or bound to a protein target), and the dynamics of its interactions with other molecules. researchgate.netmdpi.com While direct MD simulations of the isolated this compound ring system might focus on its intrinsic conformational dynamics, simulations involving cephalosporin (B10832234) derivatives (which contain the this compound scaffold) interacting with biological targets like β-lactamases or PBPs are more common. These simulations can help visualize and understand the binding poses, the stability of the complex, and the dynamic events leading to covalent acylation of the enzyme. plos.orgresearchgate.netnih.gov Analyzing MD trajectories can reveal how the this compound scaffold's conformation changes upon binding and how these changes might influence the reaction pathway. mdpi.com
Density Functional Theory (DFT) Studies on this compound Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure, geometry, and reactivity of molecules. mdpi.comrsc.orgfrontiersin.org DFT studies on the this compound nucleus and its derivatives provide detailed information about their optimized geometries, electronic charge distribution, and vibrational frequencies. bu.edu.eg These calculations can accurately predict structural parameters, which can be compared with experimental data from techniques like X-ray crystallography. bu.edu.egresearchgate.net DFT is particularly useful for studying reaction mechanisms, including the transition states and activation energies associated with the opening of the β-lactam ring. bu.edu.egasm.orgnih.gov Conceptual DFT indices, such as electronic chemical potential, hardness, and electrophilicity, derived from DFT calculations, can also be used to predict and rationalize the reactive sites within the this compound structure and its propensity for reactions with nucleophiles or electrophiles. mdpi.comrsc.orgfrontiersin.org Conformational analysis of the this compound nucleus using DFT has identified stable conformers and the energy barriers for their interconversion. bu.edu.egresearchgate.net
Here is a table summarizing some conceptual DFT indices and their relevance to chemical reactivity:
| Conceptual DFT Index | Symbol | Description | Relevance to Reactivity |
| Electronic Chemical Potential | μ | Tendency of electrons to escape from the molecule. | Indicates the propensity of a molecule to donate or accept electrons. |
| Hardness | η | Resistance to change in the electron distribution. | Hard molecules are less reactive than soft molecules in polar reactions. |
| Electrophilicity Index | ω | Measure of the propensity of a molecule to accept electrons. | Predicts the reactivity of a molecule towards nucleophiles. |
| Nucleophilicity Index | N | Measure of the propensity of a molecule to donate electrons. | Predicts the reactivity of a molecule towards electrophiles. |
| Parr Functions | Pk+, Pk- | Local reactivity indices indicating preferred sites for electrophilic/nucleophilic attack. | Identifies specific atoms or regions within a molecule most likely to react. mdpi.comrsc.org |
Interactive Data Table: Conceptual DFT Indices and Reactivity
Prediction of Chemical Properties and Reaction Pathways via Computational Models
Computational models are increasingly used to predict various chemical properties of the this compound scaffold and to explore potential reaction pathways. cecam.orgjstar-research.comcam.ac.uknih.govescholarship.org Beyond predicting molecular geometries and electronic properties, computational methods can estimate thermodynamic parameters (e.g., reaction energies) and kinetic parameters (e.g., activation barriers) for reactions involving the this compound nucleus, such as hydrolysis of the β-lactam ring. jstar-research.comnih.gov This allows for the prediction of reaction feasibility, preferred reaction mechanisms, and the influence of substituents on reactivity. cam.ac.uknih.gov Computational predictions can guide synthetic efforts by identifying promising reaction routes and potential side reactions. cecam.orgjstar-research.comnih.govescholarship.org Machine learning approaches, often integrated with quantum chemical calculations, are also being explored for predicting reaction outcomes and identifying potential reaction sites within complex molecules containing the this compound scaffold. cecam.orgcam.ac.uk
Advanced Analytical Methodologies in Cepham Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivativesnih.govscielo.org.zanih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of cepham derivatives. scielo.org.zanih.govjchps.com This powerful technique provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jchps.comlongdom.org For complex structures like this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for complete and unambiguous characterization. nih.govnih.gov
Comprehensive ¹H and ¹³C NMR Assignmentsresearchgate.net
The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is a fundamental step in the characterization of this compound derivatives. nih.gov Detailed analysis of ¹H NMR spectra, including chemical shifts and coupling constants (J values), allows for the initial assignment of protons. nih.gov Subsequently, ¹³C NMR spectra, in conjunction with information from ¹H NMR and 2D NMR experiments, lead to the assignment of all carbon signals, including quaternary carbons. nih.gov
Research has demonstrated the total NMR characterization of various this compound derivatives, providing valuable data for their structural determination. researchgate.netnih.gov For instance, in the analysis of a new cephalosporin (B10832234) derivative, the ¹H- and ¹³C-NMR data were meticulously assigned through detailed analysis of the ¹H-NMR spectrum and the use of gHMBC techniques. nih.gov The effect of substituents at various positions of the this compound nucleus on the chemical shifts is a key area of investigation, providing rules that aid in the structure determination of new cephalosporin antibiotics and their isomers. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative Carrier nih.gov
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (J in Hz) |
| 2 | 127.0 | 5.10 (s) |
| 3 | 129.5 | 3.55 (d, 18.0); 3.70 (d, 18.0) |
| 4 | 163.0 | - |
| 6 | 57.5 | 5.05 (d, 5.0) |
| 7 | 59.0 | 5.80 (dd, 5.0, 8.0) |
| 8 | 166.5 | - |
| NH | - | 8.10 (d, 8.0) |
Note: Data is illustrative and based on findings for a specific cephalosporin derivative. nih.gov Actual chemical shifts will vary depending on the specific derivative.
2D NMR Techniques for Connectivity and Stereochemistryresearchgate.net
Two-dimensional (2D) NMR techniques are crucial for unraveling the complex spin systems and establishing the connectivity and stereochemistry of this compound derivatives. longdom.orgwikipedia.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond correlations between nuclei. nih.govwikipedia.org
COSY experiments identify correlations between J-coupled protons, helping to establish proton-proton connectivity. longdom.orgcreative-biostructure.com
HSQC correlates proton signals with their directly attached heteronuclei, typically ¹³C or ¹⁵N, providing a map of C-H or N-H single bonds. wikipedia.orgcreative-biostructure.com
HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for assigning quaternary carbons and piecing together the molecular skeleton. nih.gov
In the study of this compound derivatives, gCOSY, gHSQC, and gHMBC experiments have been instrumental in confirming assignments and elucidating the complete molecular structure. nih.gov For example, the analysis of multiplicities and coupling constants from ¹H-NMR, verified with gCOSY, and the use of gHSQC and gHMBC for ¹³C signal assignments have been described as a robust methodology. nih.gov Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space. longdom.org
Mass Spectrometry (MS) in this compound Chemical Characterizationnih.govnih.gov
Mass spectrometry (MS) is a vital analytical tool for the characterization of this compound compounds, providing information on molecular weight and elemental composition. frontiersin.org When coupled with separation techniques like liquid chromatography (LC), it allows for the analysis of complex mixtures and the identification of individual components. nih.govselectscience.net
High-Resolution Mass Spectrometry for Molecular Formula Determinationrsc.orglibretexts.org
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound derivatives. rsc.orglibretexts.org Unlike nominal mass measurements, HRMS can measure m/z values to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org This high mass accuracy is crucial for confirming the identity of a synthesized compound or for identifying unknown metabolites or degradation products. kg.ac.rscore.ac.uk The use of soft ionization techniques, such as electrospray ionization (ESI), helps to keep the molecular ion intact, facilitating the determination of the molecular mass. kg.ac.rs
The development of new analytical methodologies combining comprehensive chromatography with dual ionization energies and HRMS has further improved molecular-level identification in complex samples. rsc.org
Table 2: Example of High-Resolution Mass Data for Molecular Formula Confirmation
| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| C₁₆H₁₇N₃O₄S | 347 | 347.09397 |
| C₁₅H₁₅N₅O₄ | 345 | 345.11515 |
| C₁₇H₁₉NO₆ | 333 | 333.12124 |
Note: This table illustrates how HRMS can distinguish between different formulas with similar nominal masses.
Fragmentation Pattern Analysis for Structural Insightsnih.gov
The analysis of fragmentation patterns in mass spectrometry provides valuable structural information about this compound derivatives. libretexts.orgnumberanalytics.com When a molecular ion is formed in the mass spectrometer, it can break down into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint that can be used to identify the compound and elucidate its structure. numberanalytics.comdocbrown.infodocbrown.info
In the case of cephalosporins, studies using electrospray ionization mass spectrometry have shown that the fragmentation patterns are often related to the substituents on the 7-aminocephalosporanic acid nucleus, suggesting the high stability of the core structure. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is essential for generating and analyzing these fragmentation patterns, as often no fragment ions are detectable in the initial ESI spectra. nih.govkg.ac.rs The fragmentation of related lactone structures often involves characteristic losses, such as sequential dehydrations followed by the loss of carbon monoxide. nih.gov
X-ray Crystallography for this compound Structures and Complexescrelux.comnih.govwikipedia.org
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous depiction of the molecular architecture. wikipedia.org
For this compound derivatives and their complexes, obtaining a single crystal suitable for X-ray diffraction is a critical step. nih.govmpg.de Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to produce an electron density map of the molecule. nih.govmpg.de This map is then used to build and refine a three-dimensional model of the structure. nih.gov
X-ray crystallography has been fundamental in revealing the structure of numerous complex biological molecules, including proteins and nucleic acids, and it is the primary method for characterizing the atomic structure of new materials. wikipedia.org The detailed structural insights gained from X-ray crystallography are invaluable for understanding the structure-activity relationships of this compound-based compounds and for the rational design of new derivatives. wikipedia.orgnih.gov It has been instrumental in clarifying chemical mechanisms, conformational changes, and molecular interactions. nih.gov
Chromatographic Techniques for Separation and Purity Assessment of this compound Compounds
Chromatography is a cornerstone analytical technique in chemical research, enabling the separation, identification, and purification of components within a mixture. nih.gov In the context of this compound compounds, which form the core scaffold of cephalosporin antibiotics, chromatographic methods are indispensable for monitoring reaction progress, isolating products, and assessing the purity of final compounds and intermediates. nih.gov The separation relies on the differential distribution of analytes between a stationary phase and a mobile phase. nih.govchemguide.co.uk The most prevalent chromatographic techniques in this compound research include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC). nih.govlabinsights.nlnih.gov
High-Performance Liquid Chromatography (HPLC) stands out as the most widely adopted method for the analysis of this compound derivatives due to its high resolution, sensitivity, and speed. nih.govresearchgate.net It is an advanced form of column chromatography where the mobile phase is forced through a column packed with a stationary phase under high pressure, leading to superior separation efficiency. chemguide.co.uk
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this compound compounds. researchgate.net In this technique, a nonpolar stationary phase, typically a silica (B1680970) support chemically modified with C8 or C18 alkyl chains, is used with a polar mobile phase. researchgate.netsysrevpharm.org Polar molecules in the sample mixture will have a greater affinity for the mobile phase and elute faster, while nonpolar molecules will be retained longer by the stationary phase. chemguide.co.uk
The mobile phase often consists of an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol. sysrevpharm.orgnih.gov The buffer helps to control the pH and ensure the consistent ionization state of the acidic and basic functional groups present in many this compound structures. A study detailing a method for a wide range of cephalosporins utilized a mobile phase composed of varying percentages of 0.01 M sodium acetate (B1210297) and an acetonitrile-methanol mixture with a C-18 reverse-phase column. nih.gov Another validated method for the simultaneous determination of eight cephalosporins employed a C8 column with a mobile phase of 0.1 M ammonium (B1175870) acetate buffer (pH 5.6) and acetonitrile in a 95:5 (v/v) ratio. sysrevpharm.org
Detection is commonly achieved using ultraviolet-visible (UV-Vis) spectrophotometry, as the β-lactam ring and other chromophores in the this compound structure absorb UV light. chemguide.co.ukresearchgate.net A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which is useful for peak identification and purity assessment. chromatographyonline.com For enhanced sensitivity and structural confirmation, HPLC systems are often coupled with Mass Spectrometry (LC-MS), a powerful technique for determining the molecular weight of the eluting compounds. researchgate.netmdpi.com
Purity assessment of newly synthesized this compound derivatives is a critical application of HPLC. biorxiv.org A compound's purity is often initially judged by the presence of a single, sharp peak in the chromatogram. biorxiv.org For instance, the purity of a specific cephalosporin derivative was analyzed by analytical RP-HPLC, where the product eluted at 16.5 minutes. biorxiv.org
Table 1: Examples of HPLC Methods for this compound Compound Analysis
| This compound Compound(s) | Column Type | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Cephalexin, Cefamandole, Cephalothin, Cefotaxime, Cefazolin (B47455), Cephaloridine, Cefoxitin, Cefaclor (B193732), Cephapirin, Cefoperazone | C-18 Reverse-Phase | 0.01 M Sodium Acetate and Acetonitrile-Methanol | Not specified | UV | nih.gov |
| Cefepime Hydrochloride, Ceftazidime, Ceftiofur Sodium, Cefotaxime Sodium, Ceftriaxone Sodium, Cefoperazone Sodium, Cephradine, Cefazolin Sodium | C8 Reverse-Phase (250 mm x 4.6 mm, 5.0 µm) | 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5 v/v) | 0.8 mL/min | UV at 250 nm | sysrevpharm.org |
| Cephalosporin derivative 12b | RP-HPLC (specifics not listed) | Gradient: 5% B for 4 min, 5% - 100% B for 16 min | Not specified | UV at 270 nm | biorxiv.org |
| Cephalosporin derivative with Gemini-NX | RP-HPLC (Gemini-NX) | Gradient: 5% B for 4 min, 5% - 100% B for 11 min | Not specified | UV at 270 nm | biorxiv.org |
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound compounds. nih.govjsppharm.org It is particularly useful for preliminary screening, monitoring reaction progress, and identifying appropriate solvent systems for column chromatography. nih.gov In TLC, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a flat carrier such as a glass plate. nih.govjsppharm.org
For the analysis of this compound and other β-lactam antibiotics, silica gel GF254 plates are frequently used. nih.gov The separation is achieved by placing the bottom of the plate in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted sample mixture move at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov To prevent the decomposition of the β-lactam ring on the acidic silica gel surface, an acid like acetic acid is sometimes added to the mobile phase. jsppharm.org
Visualization of the separated spots is often possible under UV light (at 254 nm or 366 nm), as many this compound derivatives fluoresce or quench fluorescence. nih.govjsppharm.org To enhance detection limits, various staining reagents can be used. Exposing the plate to iodine vapor is a common technique where compounds that react with or absorb iodine appear as brown spots. nih.govjsppharm.org
Table 2: Thin-Layer Chromatography Systems for β-Lactam Analysis
| Stationary Phase | Mobile Phase Component(s) | Detection Method | Reference |
|---|---|---|---|
| Silica Gel GF254 | Various solvent systems, sometimes with added acetic acid | UV light (254 nm and 366 nm) | nih.govjsppharm.org |
| Silica Gel | Not specified | Iodine Vapor | jsppharm.org |
| Silica Gel 60 F254 | Dichloromethane:Methanol (90:10) | UV light (365 nm), Anisaldehyde stain, Ninhydrin stain, KMnO4 stain | biorxiv.org |
Gas Chromatography (GC) is another powerful separation technique, but its application to this compound compounds is more specialized. wikipedia.org GC is best suited for compounds that are volatile and thermally stable, allowing them to be vaporized without decomposition. wikipedia.orgphenomenex.com Many complex this compound derivatives are not sufficiently volatile or stable for direct GC analysis. However, GC is highly effective for the analysis of smaller, more volatile precursors or specific degradation products.
A quantitative gas-liquid chromatography (GLC) method has been developed for key intermediates such as 7-amino-3-methyl-Δ³-cephem-4-carboxylic acid. nih.gov This method is noted for being free from interference by related substances. nih.gov For GC analysis of non-volatile compounds, a derivatization step is often required to convert them into more volatile forms, for example, through trimethylsilylation. nih.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase), such as helium or nitrogen. phenomenex.comlibretexts.org Separation occurs based on the compound's boiling point and its interactions with the liquid stationary phase coated on the column wall. libretexts.org
Table 3: Gas Chromatography Applications in this compound-Related Research
| Analyte | Technique | Key Finding | Reference |
|---|---|---|---|
| 7-amino-3-methyl-delta3-cephem-4-carboxylic acid | GLC (Gas-Liquid Chromatography) | A quantitative determination method was established. | nih.gov |
| 6-aminopenicillanic acid | GLC (Gas-Liquid Chromatography) | A quantitative determination method was established, with results agreeing with chemical procedures. | nih.gov |
Future Directions in Cepham Chemical Research
Unexplored Synthetic Routes to Novel Cepham Derivatives
The foundational structure of this compound offers significant opportunities for the development of novel derivatives through innovative synthetic strategies. While traditional methods have been successful, future research will likely focus on more efficient, sustainable, and diverse synthetic pathways. The goal is to access previously unattainable chemical space and generate libraries of compounds with unique functionalities.
Key areas of exploration include:
Late-Stage Functionalization: Developing reactions that can selectively modify complex, fully-formed this compound scaffolds. This includes C-H activation methodologies to introduce new substituents at positions previously considered unreactive on the dihydrothiazine ring or its side chains.
Asymmetric Catalysis: While control of stereochemistry is established, new catalytic systems could offer more efficient and versatile routes to enantiomerically pure this compound derivatives, particularly for modifications at multiple stereocenters.
Bio-inspired Synthesis and Biocatalysis: Utilizing enzymes or engineered microorganisms to perform specific transformations on the this compound nucleus. This green chemistry approach can provide high selectivity under mild conditions, which is difficult to achieve with traditional chemical methods.
Diversity-Oriented Synthesis (DOS): Moving beyond the synthesis of close analogues by designing pathways that can generate structurally diverse this compound-based scaffolds from a common intermediate. This involves reactions that can fundamentally alter the ring system or introduce significant structural complexity in a few steps. mdpi.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form a complex this compound derivative. mdpi.com This strategy increases efficiency and allows for the rapid generation of compound libraries for screening.
Deeper Mechanistic Understanding of this compound Chemical Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of cephams is critical for rational drug design and process optimization. Future research will employ advanced spectroscopic and kinetic techniques to elucidate the intricate details of these chemical transformations. mt.com
Key areas for mechanistic investigation include:
β-Lactam Ring Opening: While the general mechanism is known, the subtle electronic and steric effects of substituents at the C3 and C7 positions on the rate and pathway of hydrolysis or aminolysis are not fully understood. nih.gov Studying the transition states and intermediates of these reactions can lead to the design of more stable compounds.
Role of the Dihydrothiazine Ring: The conformational flexibility of the six-membered dihydrothiazine ring influences the reactivity of the fused β-lactam. nih.gov Detailed studies on its conformational dynamics and the resulting strain on the β-lactam bond (measured by parameters like the Woodward height) are needed. nih.gov
Leaving Group Departure at C3: The fragmentation of the C3 side chain is a key feature in the reactivity of many cephalosporins. A deeper mechanistic insight into the factors controlling the departure of the leaving group, which is often coupled with β-lactam ring opening, is essential for designing compounds with tailored properties. nih.gov
Photochemical and Radical Reactions: Exploring non-traditional reaction pathways, such as those initiated by light or involving free-radical intermediates, could open up new avenues for this compound functionalization. libretexts.org Understanding the mechanisms of these reactions would be the first step toward their synthetic application.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in molecular design. For this compound research, this means leveraging advanced modeling to design novel derivatives with desired properties in silico, thereby prioritizing synthetic targets and reducing experimental costs. mdpi.com
Future computational efforts will likely focus on:
Machine Learning (ML) and AI: Training ML algorithms on existing datasets of this compound structures and their properties to predict the characteristics of new, unsynthesized molecules. numberanalytics.com This can accelerate the discovery of compounds with specific electronic or steric properties.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model enzymatic reactions involving this compound substrates. The active site can be treated with high-level QM to accurately model bond breaking/forming, while the rest of the protein is treated with computationally less expensive MM. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound derivatives to understand their conformational preferences, interactions with solvents, and binding dynamics with biological targets. cmbbe-symposium.com
Predictive Reactivity Models: Developing computational models based on Density Functional Theory (DFT) or other methods to predict the outcome and kinetics of chemical reactions, guiding the development of new synthetic routes. nzdr.ru This can help in understanding the regioselectivity and stereoselectivity of potential reactions.
Development of Novel Analytical Approaches for Complex this compound Mixtures
The synthesis and analysis of novel this compound derivatives, especially from combinatorial or diversity-oriented approaches, will produce increasingly complex mixtures. Future research must focus on developing powerful analytical techniques capable of separating, identifying, and quantifying components in these mixtures with high sensitivity and resolution.
Promising analytical frontiers include:
Hyphenated Techniques: The continued evolution of techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) will be crucial for the rapid analysis of complex reaction outcomes. researchgate.net
Microcrystal Electron Diffraction (MicroED): This emerging technique allows for the unambiguous structure determination of compounds from nanocrystals, which are often present in complex mixtures that are difficult to crystallize for traditional X-ray analysis. This could be revolutionary for characterizing novel this compound products without the need for extensive purification and crystal growth. nih.gov
Flow Injection Analysis (FIA): For high-throughput screening, FIA systems can be developed for the rapid quantification of a target this compound compound in numerous samples, which is useful for optimizing reaction conditions. ekb.eg
Advanced NMR Techniques: The use of multi-dimensional NMR spectroscopy and techniques for analyzing complex mixtures (e.g., Diffusion-Ordered Spectroscopy, DOSY) will be essential for structural elucidation and purity assessment directly in solution.
Q & A
Q. What are the key methodological considerations for synthesizing cepham derivatives with enhanced β-lactamase stability?
To improve β-lactamase stability, researchers should focus on modifying the this compound core structure (e.g., introducing bulky substituents at the C-7 position to sterically hinder enzyme access). Experimental designs should include comparative hydrolysis assays using purified β-lactamases (e.g., TEM-1, SHV-1) and controls like cephalosporin C. Reproducibility requires strict documentation of reaction conditions (e.g., solvent polarity, temperature) and spectroscopic validation (NMR, IR) for structural confirmation .
Q. How can researchers validate the purity of this compound compounds using analytical techniques?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Pair this with mass spectrometry (LC-MS) to detect impurities at <0.1% levels. For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) may improve resolution. Calibrate instruments using reference standards from accredited suppliers (e.g., USP-certified this compound analogs) .
Q. What growth conditions optimize this compound production in actinomycete cultures?
Use a factorial design to test variables: pH (6.5–7.5), temperature (25–30°C), and carbon sources (e.g., glycerol vs. glucose). Monitor secondary metabolite production via LC-MS and correlate with biomass (dry weight). Include negative controls (non-producing strains) and validate results across ≥3 biological replicates to account for batch variability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound analogs across studies be systematically resolved?
Conduct a meta-analysis of published IC₅₀ values, stratifying by assay type (e.g., broth microdilution vs. agar diffusion) and bacterial strains (e.g., methicillin-resistant Staphylococcus aureus [MRSA] vs. Pseudomonas aeruginosa). Apply statistical models (e.g., mixed-effects regression) to identify confounding variables (e.g., inoculum size, cation-adjusted Mueller-Hinton broth). Cross-validate findings using standardized CLSI/EUCAST protocols .
Q. What strategies enhance this compound penetration through Gram-negative bacterial outer membranes?
Employ lipophilicity optimization via logP calculations (e.g., octanol-water partitioning) and molecular dynamics simulations to predict porin permeability. Experimentally validate using E. coli OmpF/OmpC knockout strains. Pair with efflux pump inhibitors (e.g., PAβN) to isolate membrane penetration from efflux effects .
Q. How can researchers differentiate between target-binding and off-target effects in this compound mode-of-action studies?
Use a combination of:
- Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein expression changes.
- Thermal shift assays : Detect target engagement by monitoring protein melting temperature shifts.
- CRISPR-Cas9 knockouts : Validate essentiality of putative targets in isogenic bacterial strains .
Q. What computational approaches predict this compound resistance mutations in penicillin-binding proteins (PBPs)?
Apply molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model this compound-PBP interactions. Use evolutionary algorithms (e.g., FoldX) to predict stabilizing mutations (e.g., PBP2a mutations in MRSA). Cross-reference with clinical resistance databases (e.g., CARD, ResFinder) to prioritize high-risk mutations .
Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
Implement quality control measures:
- Pre-test raw materials (e.g., agar lot variability) using reference strains.
- Normalize data using internal standards (e.g., ciprofloxacin for Gram-negative assays).
- Apply ANOVA with post-hoc Tukey tests to quantify variability sources .
Q. What statistical frameworks are optimal for analyzing synergistic this compound combinations?
Use the Bliss independence model or Chou-Talalay method (combination index) to quantify synergy. For time-kill assays, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling (e.g., Emax models) to estimate bactericidal synergy. Validate with checkerboard assays and fractional inhibitory concentration (FIC) indices .
Q. How can researchers ensure reproducibility in this compound stability studies under physiological conditions?
Simulate human serum pharmacokinetics by incubating cephams in 50% pooled human serum at 37°C. Sample at intervals (0, 2, 4, 8, 24 hrs) and quantify degradation via LC-MS/MS. Include positive controls (e.g., ceftazidime) and account for serum protein binding using ultrafiltration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
